molecular formula C6H12ClNO4 B1301562 Dimethyl iminodiacetate hydrochloride CAS No. 39987-25-2

Dimethyl iminodiacetate hydrochloride

Cat. No. B1301562
M. Wt: 197.62 g/mol
InChI Key: IIWYYIACSUPJCN-UHFFFAOYSA-N
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Patent
US05731432

Procedure details

A mixture of 1 mmol iminodiacetic acid dimethylester hydrochloride salt, 5 mmol N,N-diisopropyl-ethylamine and 3 mmol 1,3-dibromopropane in 2 mL toluene was stirred at 90° C. for 16 h and then chromatographed to provide the title compound as an oil.
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
3 mmol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][C:4](=[O:12])[CH2:5][NH:6][CH2:7][C:8]([O:10][CH3:11])=[O:9].C(N(CC)C(C)C)(C)C.[Br:22][CH2:23][CH2:24][CH2:25]Br>C1(C)C=CC=CC=1>[Br:22][CH2:23][CH2:24][CH2:25][N:6]([CH2:5][C:4]([O:3][CH3:2])=[O:12])[CH2:7][C:8]([O:10][CH3:11])=[O:9] |f:0.1|

Inputs

Step One
Name
Quantity
1 mmol
Type
reactant
Smiles
Cl.COC(CNCC(=O)OC)=O
Name
Quantity
5 mmol
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
3 mmol
Type
reactant
Smiles
BrCCCBr
Name
Quantity
2 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
was stirred at 90° C. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
chromatographed

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrCCCN(CC(=O)OC)CC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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